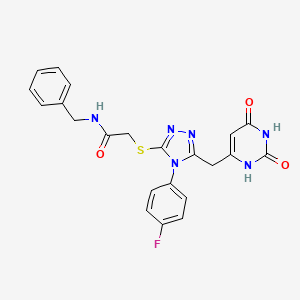

![molecular formula C19H20N2O5S B2473917 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acrylamide CAS No. 1226488-12-5](/img/structure/B2473917.png)

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

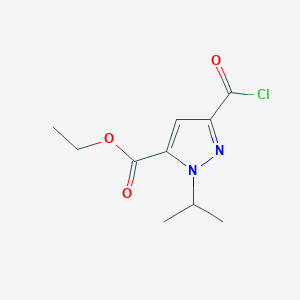

The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common moiety in many bioactive molecules . It also contains a 2,4-dioxothiazolidin-3-yl group, which is a type of thiazolidinedione, a class of compounds with potential antidiabetic activity .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[d][1,3]dioxol-5-yl and 2,4-dioxothiazolidin-3-yl groups, connected by an acrylamide linkage. The exact structure would depend on the stereochemistry at the acrylamide double bond .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The acrylamide group could potentially undergo addition reactions, while the dioxol ring could be susceptible to electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acrylamide group could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Acrylamide in Industrial and Laboratory Applications

Acrylamide, a reactive alpha, beta-unsaturated molecule, is extensively utilized to synthesize polyacrylamide. This compound finds numerous applications in soil conditioning, wastewater treatment, and in industries such as cosmetics, paper, and textiles. It's also crucial in laboratories as a solid support for protein separation via electrophoresis. While acrylamide is beneficial in these contexts, its potential exposure risks have spurred significant research into its effects on cells, tissues, and human health. This compound's formation in foods during processing, particularly under conditions that induce Maillard browning, has heightened interest in its chemistry, biochemistry, and safety. Consequently, a comprehensive understanding of acrylamide's formation, distribution in food, and its role in human health is crucial to developing improved food processes that decrease its dietary content (Friedman, 2003).

Acrylamide in Food Processing

The revelation of acrylamide's presence in heat-treated, carbohydrate-rich foods has led to extensive investigations into its occurrence, chemistry, and toxicology. Understanding the link between acrylamide and the Maillard reaction, particularly with the amino acid asparagine, has been a significant advancement in comprehending the chemical route of its formation during food preparation and processing. This knowledge is fundamental for the food industry's ongoing efforts to mitigate acrylamide levels in various food categories, such as potatoes, biscuits, cereals, and coffee, while maintaining their attractive organoleptic properties (Taeymans et al., 2004).

Mitigation Strategies for Acrylamide Toxicity

Addressing the potential toxicity of acrylamide involves strategies to reduce its content in the diet and suppress its adverse effects in vivo. These strategies encompass selecting plant varieties with low levels of acrylamide precursors, modifying processing conditions to minimize its formation, and incorporating food ingredients that prevent its formation. Additionally, research into removing or trapping formed acrylamide and mitigating its in vivo toxicity is crucial. A holistic approach, combining these methods while ensuring the nutritional quality, safety, and sensory attributes of food, is imperative for reducing the acrylamide burden of the diet (Friedman & Levin, 2008).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5S/c22-17(8-6-12-5-7-15-16(9-12)26-11-25-15)20-13-3-1-2-4-14(13)21-18(23)10-27-19(21)24/h5-9,13-14H,1-4,10-11H2,(H,20,22)/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIYVNPRGSDZTP-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)N4C(=O)CSC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C(C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)N4C(=O)CSC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

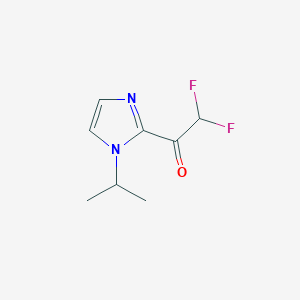

![2,4-dichloro-N-[(E)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]benzamide](/img/structure/B2473835.png)

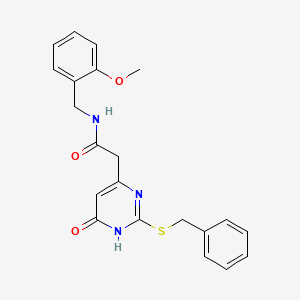

![2,6-Bis[cyano(morpholino)phenylmethyl]benzenecarbonitrile](/img/structure/B2473840.png)

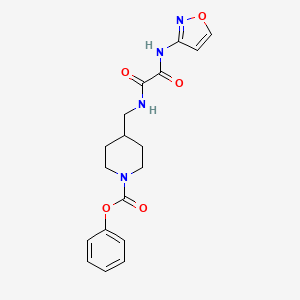

![6-chloro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2473842.png)

![ethyl 2-[3-(4-methylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate](/img/structure/B2473847.png)

![Methyl 2-amino-2-[3-(2,5-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2473848.png)

![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2473849.png)

![4-(tert-butyl)-N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B2473855.png)

![3-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2473856.png)